1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea
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Overview
Description
The compound “1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea” is a chemical compound that has been studied for its potential applications . It is an analog of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol .
Synthesis Analysis
The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . This systematic exploration of the structure-activity relationship led to the discovery of the superior derivative compound 24y .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,5-thiadiazol-3-yl group, a piperidin-4-yl group, and a thiophen-2-yl group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis of Novel Chemical Scaffolds
Research has been conducted on the synthesis of novel scaffolds, including Thiadiazolyl Piperidine and related compounds, from readily available and biologically active stearic acid. These compounds have been synthesized through various reactions and evaluated for their structures using analytical techniques such as MS, IR, and NMR spectral data. The process involves reactions with chloroacetyl chloride and further reactions with Piperidine, Piperazine, urea, and/or Thiourea, leading to the creation of nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability (Abdelmajeid, Amine, & Hassan, 2017).
Biological Activities
Several studies have focused on the biological activities of Thiadiazol and related compounds. These activities include but are not limited to antimicrobial properties, antiacetylcholinesterase activity, and the potential as matrix metalloproteinase inhibitors. For instance, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, highlighting the importance of optimizing the spacer length for high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Another study described the synthesis of thiadiazole urea matrix metalloproteinase (MMP) inhibitors, identifying compounds with moderate to strong stromelysin inhibition, which could have implications for treating diseases associated with MMP activity (Jacobsen et al., 1999).
Chemical Structure and Conformation
Research has also delved into the chemical structure and conformation of these compounds, revealing the importance of their 3D arrangements and substituents for biological activity. For example, a study on tri-substituted ureas derived from N-methylpiperazine highlighted the fast inter-conversion of the piperazine ring and observed amino–imino tautomerism, contributing to our understanding of how structural features influence the chemical behavior and potential biological activity of these compounds (Iriepa & Bellanato, 2013).
Potential Therapeutic Applications
Several derivatives have been synthesized with a focus on exploring their potential therapeutic applications. This includes the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML (chronic myeloid leukemia) activity, demonstrating the potential for these compounds in cancer treatment (Li et al., 2019).
Mechanism of Action
This compound has been studied as a selective GLS1 inhibitor . It has shown excellent potency on GLS1 kinase with an IC50 value of 68 nM, and exhibited more than 220-fold selectivity for GLS2 . In vitro studies indicated that this compound played a function on the mitochondria GLS1 pathway, which was the upregulation of ROS levels .
Future Directions
The compound has demonstrated antitumor activities in A549 and HCT116 xenograft tumor models, with tumor growth inhibitions of 40.9% and 42.0% by oral gavage of 100 mg/kg, respectively . These findings suggest that this compound is a potent GLS1 inhibitor, offering a new strategy for the development of novel GLS1 inhibitors . Future research could focus on further exploring its potential applications in cancer therapy and other diseases where GLS1 is implicated.
Properties
IUPAC Name |
1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c18-12(15-11-2-1-7-19-11)14-9-3-5-17(6-4-9)10-8-13-20-16-10/h1-2,7-9H,3-6H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGVVQTFIVCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CS2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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